Cas no 409346-71-0 (6-Bromo-3-ethyl-2-methoxyquinoline)

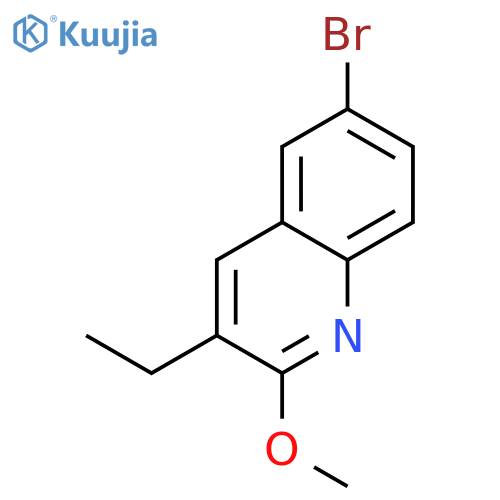

409346-71-0 structure

商品名:6-Bromo-3-ethyl-2-methoxyquinoline

CAS番号:409346-71-0

MF:C12H12BrNO

メガワット:266.13378238678

MDL:MFCD09029947

CID:891213

PubChem ID:11173142

6-Bromo-3-ethyl-2-methoxyquinoline 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-3-ethyl-2-methoxyquinoline

- Quinoline, 6-bromo-3-ethyl-2-methoxy-

- 6-bromo-3-ethyl-2-methoxy-quinoline

- 5594AB

- OR350413

- AX8163785

- 409346-71-0

- SCHEMBL669570

- DB-012299

- DTXSID40457695

- MFCD09029947

- AKOS015842870

- CS-0152503

- D70465

- SB71552

- AS-61713

-

- MDL: MFCD09029947

- インチ: 1S/C12H12BrNO/c1-3-8-6-9-7-10(13)4-5-11(9)14-12(8)15-2/h4-7H,3H2,1-2H3

- InChIKey: ZCXYMPXXSRBSCA-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C2C(C=1[H])=C([H])C(=C(N=2)OC([H])([H])[H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 265.01000

- どういたいしつりょう: 265.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 22.1

じっけんとくせい

- 密度みつど: 1.402

- ゆうかいてん: 70 ºC

- PSA: 22.12000

- LogP: 3.56830

6-Bromo-3-ethyl-2-methoxyquinoline セキュリティ情報

6-Bromo-3-ethyl-2-methoxyquinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Bromo-3-ethyl-2-methoxyquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB538889-1 g |

6-Bromo-3-ethyl-2-methoxyquinoline; . |

409346-71-0 | 1g |

€363.50 | 2023-04-14 | ||

| abcr | AB538889-1g |

6-Bromo-3-ethyl-2-methoxyquinoline; . |

409346-71-0 | 1g |

€390.30 | 2024-08-02 | ||

| Chemenu | CM143108-1g |

6-bromo-3-ethyl-2-methoxyquinoline |

409346-71-0 | 95% | 1g |

$482 | 2021-08-05 | |

| Chemenu | CM143108-1g |

6-bromo-3-ethyl-2-methoxyquinoline |

409346-71-0 | 95% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B900679-100mg |

6-Bromo-3-ethyl-2-methoxyquinoline |

409346-71-0 | ≥95% | 100mg |

¥452.70 | 2022-09-02 | |

| Alichem | A189005409-1g |

6-Bromo-3-ethyl-2-methoxyquinoline |

409346-71-0 | 95% | 1g |

$457.60 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XC911-250mg |

6-Bromo-3-ethyl-2-methoxyquinoline |

409346-71-0 | 95+% | 250mg |

1159CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D749889-1g |

6-BROMO-3-ETHYL-2-METHOXYQUINOLINE |

409346-71-0 | 95+% | 1g |

$245 | 2023-09-04 | |

| abcr | AB538889-250mg |

6-Bromo-3-ethyl-2-methoxyquinoline; . |

409346-71-0 | 250mg |

€184.70 | 2024-08-02 | ||

| 1PlusChem | 1P00BYL0-100mg |

6-BROMO-3-ETHYL-2-METHOXYQUINOLINE |

409346-71-0 | 95% | 100mg |

$36.00 | 2024-05-03 |

6-Bromo-3-ethyl-2-methoxyquinoline 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

409346-71-0 (6-Bromo-3-ethyl-2-methoxyquinoline) 関連製品

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:409346-71-0)6-Bromo-3-ethyl-2-methoxyquinoline

清らかである:99%

はかる:1g

価格 ($):180.0